(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the piperidine moiety.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. Additionally, the piperidine moiety can enhance the compound’s binding affinity to biological targets, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but lacks the piperidine moiety.
4-Pyridinylboronic Acid: Another pyridine-based boronic acid with different substitution patterns.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Contains a boronic acid group but with a different protecting group and structure.
Uniqueness
(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the piperidine and boronic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile reagent in both synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C11H17BN2O2 |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
(2-methyl-6-piperidin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-8-10(12(15)16)2-3-11(14-8)9-4-6-13-7-5-9/h2-3,9,13,15-16H,4-7H2,1H3 |
InChI Key |
FFLRXGKVJXMKDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2CCNCC2)C)(O)O |
Origin of Product |
United States |
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